4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
Description
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often used in scientific research to study the effects of nitrosamines on biological systems.
Properties
CAS No. |
1330277-38-7 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
226.25 |
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
InChI Key |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Synonyms |
Iso-NNAC-d3; γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid typically involves the nitrosation of a precursor compound. The reaction conditions often include acidic environments and nitrosating agents such as sodium nitrite.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive species.
Reduction: This can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce nitro derivatives, while reduction could yield amines.
Scientific Research Applications
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of nitrosamines.
Biology: Investigating the biological effects of nitrosamines, particularly their carcinogenic potential.
Medicine: Exploring potential therapeutic interventions to mitigate the harmful effects of nitrosamines.
Industry: Assessing the presence and impact of nitrosamines in tobacco products and other consumer goods.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosodiethylamine (NDEA)
Uniqueness
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is unique due to its specific structure, which includes a pyridyl group and a deuterium-labeled methyl group. This makes it particularly useful in research settings for tracing and studying metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
